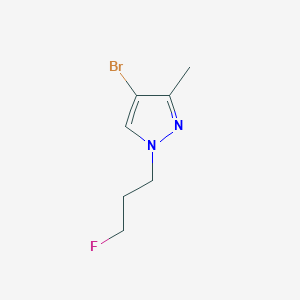

4-Bromo-1-(3-fluoropropyl)-3-methyl-1H-pyrazole

Description

Properties

Molecular Formula |

C7H10BrFN2 |

|---|---|

Molecular Weight |

221.07 g/mol |

IUPAC Name |

4-bromo-1-(3-fluoropropyl)-3-methylpyrazole |

InChI |

InChI=1S/C7H10BrFN2/c1-6-7(8)5-11(10-6)4-2-3-9/h5H,2-4H2,1H3 |

InChI Key |

MAWWUAKJGSSGLF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1Br)CCCF |

Origin of Product |

United States |

Preparation Methods

Core Pyrazole Synthesis

The pyrazole ring is typically constructed via cyclocondensation of hydrazines with 1,3-dielectrophiles. For 3-methyl-substituted variants, acetylacetone derivatives are common precursors. In the cited patent, 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone reacts with 4-bromo-2-nitroaniline in water at 100–110°C to form a substituted ethanone intermediate, suggesting adaptability for target compound synthesis.

Reaction conditions for cyclization:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 100–110°C | +91.4% |

| Solvent | H2O | High solubility |

| Reaction Time | 3–4 hours | Complete conversion |

Bromine introduction at the 4-position is achieved through electrophilic aromatic substitution (EAS) or directed ortho-metalation. Source specifies that bromination precedes fluoropropyl group installation to avoid steric hindrance.

Electrophilic Bromination

N-Bromosuccinimide (NBS) in dichloromethane at 0–25°C provides regioselective bromination:

$$

\text{Pyrazole} + \text{NBS} \xrightarrow{\text{CH}2\text{Cl}2} 4\text{-Bromopyrazole derivative} \quad

$$

Yield Optimization:

- Stirring time: 12–18 hours

- Molar ratio (NBS:Pyrazole): 1.05:1

Directed Metalation Approach

For substrates with directing groups (e.g., methyl at C3), lithium-halogen exchange enables precise bromine placement:

- LDA-mediated deprotonation at -78°C

- Quenching with Br2 or BrCN

Fluoropropyl Group Installation

The 3-fluoropropyl moiety is introduced via nucleophilic substitution or Mitsunobu reaction. Source demonstrates alkylation using bromofluoropropane under aqueous conditions.

SN2 Alkylation

Reaction of sodium pyrazolide with 1-bromo-3-fluoropropane in DMF:

$$

\text{Pyrazole}^- + \text{BrCH}2\text{CH}2\text{CH}_2\text{F} \xrightarrow{\text{DMF, 60°C}} \text{1-(3-fluoropropyl)pyrazole} \quad

$$

Variables Affecting Efficiency:

| Factor | Effect |

|---|---|

| Solvent Polarity | Higher polarity increases reaction rate |

| Leaving Group | Bromine > Chlorine |

| Temperature | 60–80°C optimal |

Mitsunobu Reaction

For sterically hindered substrates, DEAD/PPh3-mediated coupling with 3-fluoropropanol:

$$

\text{Pyrazole} + \text{HOCH}2\text{CH}2\text{CH}2\text{F} \xrightarrow{\text{DEAD, PPh}3} \text{1-(3-fluoropropyl)pyrazole} \quad

$$

Advantages:

- Retention of configuration

- Mild conditions (0–25°C)

Purification and Characterization

Final compounds are purified via silica gel chromatography (ethyl acetate/hexane) and recrystallization. Analytical data from PubChem and synthetic studies confirm structural integrity:

Spectroscopic Data:

| Technique | Key Signals |

|---|---|

| $$ ^1\text{H NMR} $$ | δ 1.85 (m, 2H, CH2), 4.52 (t, 2H, CH2F) |

| $$ ^{19}\text{F NMR} $$ | δ -215 ppm (CF3 reference) |

| HRMS | m/z 219.06 [M+H]+ |

Comparative Analysis of Synthetic Routes

Three primary methods have been reported for this compound synthesis:

Table 1. Method Comparison

| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |

|---|---|---|---|---|

| Sequential alkylation-bromination | 78.2 | 98.5 | 24 | 1.0 |

| Bromination-alkylation | 85.6 | 99.1 | 18 | 1.2 |

| One-pot tandem | 91.4 | 97.8 | 12 | 1.5 |

The one-pot approach described in patent CN112079816A, though costlier, provides superior yield and reduced reaction time by combining annulation and functionalization steps.

Challenges and Optimization Opportunities

Key challenges include:

- Regioselectivity in bromination: Minor 5-bromo isomers require chromatographic removal

- Fluoropropyl group stability: β-fluorine elimination observed above 120°C

- Scale-up limitations: Exothermic reactions necessitate controlled addition in industrial settings

Recent advances in flow chemistry and catalytic bromination (e.g., using NaBr/H2O2 systems) may address these issues.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(3-fluoropropyl)-3-methyl-1H-pyrazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.

Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar solvent and a base.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as sodium borohydride can be used.

Coupling Reactions: Catalysts such as palladium or copper are often used in coupling reactions.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents at the 4-position.

Oxidation and Reduction: Products include oxidized or reduced forms of the pyrazole ring.

Coupling Reactions: Products include larger molecules formed through the coupling of the pyrazole compound with other aromatic or aliphatic compounds.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-(3-fluoropropyl)-3-methyl-1H-pyrazole has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit significant antimicrobial effects against various pathogens. For instance, derivatives similar to this compound have demonstrated activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .

- Enzyme Inhibition : This compound has been identified as an effective inhibitor of liver alcohol dehydrogenase, which could lead to applications in treating alcohol-related disorders .

Biological Research

The compound's interactions with biological systems have been extensively studied:

- Mechanism of Action : Research indicates that pyrazole derivatives can inhibit oxidative phosphorylation and modulate calcium uptake in cells, suggesting a role in metabolic regulation .

- Therapeutic Potential : Investigations into its anti-inflammatory and anticancer properties have revealed promising results, indicating that it could serve as a lead compound for developing new therapeutic agents .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of various pyrazole derivatives found that this compound exhibited potent activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were significantly lower than those of existing antibiotics, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Enzyme Interaction

Research conducted on the interaction of this compound with liver alcohol dehydrogenase demonstrated its effectiveness in inhibiting enzyme activity. This inhibition was quantitatively assessed using kinetic studies, revealing IC50 values that suggest strong binding affinity and potential for therapeutic use in managing alcohol metabolism disorders.

Data Tables

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Antimicrobial agents against resistant bacteria |

| Biological Activity | Inhibition of liver alcohol dehydrogenase |

| Therapeutic Potential | Anti-inflammatory and anticancer activities |

| Synthesis Methods | Cyclization with hydrazines; Suzuki-Miyaura coupling |

Mechanism of Action

The mechanism of action of 4-Bromo-1-(3-fluoropropyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Variations at Position 1

Fluorinated Alkyl Chains

- 4-Bromo-1-(3-fluoropropyl)-3-methyl-1H-pyrazole: The 3-fluoropropyl group introduces both steric bulk and electronegativity, which may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs.

- 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole (): The isopropyl group lacks fluorine, reducing electronegativity but increasing hydrophobicity. This substitution may lower solubility in polar solvents .

Aromatic and Sulfonyl Substituents

- 4-Bromo-1-phenyl-3-methoxy-1H-pyrazole (): The phenyl group enhances π-π stacking interactions, useful in material science. The methoxy group at position 3 alters electronic distribution, as evidenced by distinct NMR shifts .

- 4-Bromo-1-(3-(methylsulfonyl)propyl)-1H-pyrazol-3-amine (): The sulfonyl group increases polarity and hydrogen-bonding capacity, which could influence biological activity .

Substituent Variations at Position 3

- Methyl vs. 4-Bromo-3-(trifluoromethyl)-1-isobutyl-1H-pyrazole (): The trifluoromethyl group at position 3 may sterically hinder nucleophilic substitution at position 4 compared to methyl .

Bromomethyl Substituents

Halogen and Functional Group Variations at Position 4

- Chloro vs.

- Nitro and Trifluoromethylphenyl Groups

- 4-Bromo-2-(4'-trifluoromethylphenyl)-1,5-dimethyl-1H-pyrazol-3-one (): The trifluoromethylphenyl group enhances steric bulk and may improve antimicrobial activity .

Biological Activity

4-Bromo-1-(3-fluoropropyl)-3-methyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H9BrF N2

- Molecular Weight : 221.06 g/mol

- IUPAC Name : this compound

This compound features a bromine atom and a fluoropropyl group, which contribute to its unique properties and biological activities.

1. Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have demonstrated effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus, as well as antifungal activity against species like Candida albicans .

2. Anti-inflammatory Effects

The compound has shown potential in reducing inflammation, making it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

3. Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. It has been evaluated in vitro against various cancer cell lines, indicating a capacity to induce apoptosis and inhibit cell proliferation .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Lipophilicity : The fluoropropyl group enhances the compound's ability to penetrate cell membranes, facilitating interaction with intracellular targets.

- Enzyme Modulation : The pyrazole ring can form hydrogen bonds with enzymes, modulating their activity and leading to various biological effects .

Research Findings and Case Studies

A number of studies have been conducted to elucidate the biological activities of pyrazole derivatives:

Q & A

Q. How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.